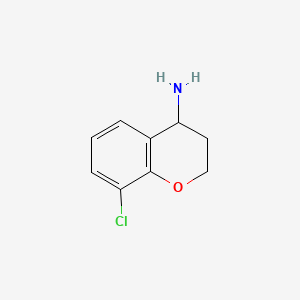

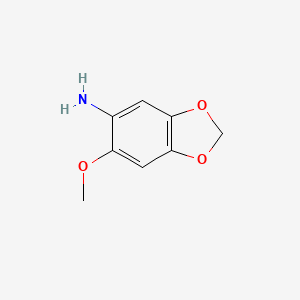

(6-Methoxy-1,3-benzodioxol-5-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-Methoxy-1,3-benzodioxol-5-yl)amine” is a chemical compound with the empirical formula C8H9NO3 . It has a molecular weight of 167.16 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

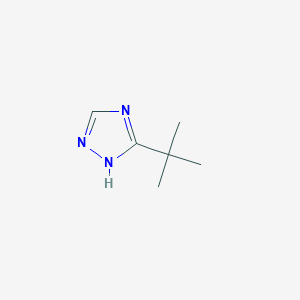

Molecular Structure Analysis

The SMILES string for this compound is NC1=CC2=C (C=C1OC)OCO2 . The InChI string is 1S/C8H9NO3/c1-10-6-3-8-7 (2-5 (6)9)11-4-12-8/h2-3H,4,9H2,1H3 . These strings provide a way to represent the structure of the compound in text format.Wissenschaftliche Forschungsanwendungen

Polarized Molecular-Electronic Structures and Supramolecular Aggregation

Research into the molecular structures of derivatives of (6-Methoxy-1,3-benzodioxol-5-yl)amine, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, reveals polarized molecular-electronic structures and unique supramolecular aggregation patterns. These compounds exhibit intramolecular N—H⋯O hydrogen bonding, leading to various aggregation forms like sheets and helical chains, influenced by different substituents and crystallization conditions (Low et al., 2004).

Antibacterial Activity of N-Substituted Sulfonamide Derivatives

The precursor (6-Methoxy-1,3-benzodioxol-5-yl)amine was utilized to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These compounds were evaluated for their antibacterial activity, showcasing moderate inhibition against certain bacterial strains, thereby indicating the potential for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Antifungal Effects of Derivatives

Derivatives containing the (6-Methoxy-1,3-benzodioxol-5-yl)amine structure demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the compound’s derivatives can be developed into potent antifungal agents, offering new avenues for treating fungal infections (Jafar et al., 2017).

Photoinitiation Efficiency in Polymerization Processes

The efficiency of benzodioxole derivatives, including those based on (6-Methoxy-1,3-benzodioxol-5-yl)amine, as photoinitiators in polymerization processes was explored. These compounds, when paired with benzophenone, showed promising results in initiating polymerization, highlighting their potential utility in developing new photoinitiating systems for industrial applications (Yang et al., 2012).

Synthesis and Characterization of Fluorophores

A novel fluorophore derived from the oxidation of 5-methoxyindole-3-acetic acid, showcasing strong fluorescence across a wide pH range in aqueous media, was synthesized. This compound demonstrates high stability and potential applications in biomedical analysis as a fluorescent labeling reagent, underscoring the versatility of (6-Methoxy-1,3-benzodioxol-5-yl)amine derivatives in scientific research (Hirano et al., 2004).

Eigenschaften

IUPAC Name |

6-methoxy-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYQHRSVSLQLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1N)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578649 |

Source

|

| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxy-1,3-benzodioxol-5-yl)amine | |

CAS RN |

69151-32-2 |

Source

|

| Record name | 6-Methoxy-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)